molecular formula C10H9FN2S B3293492 (2-(3-Fluorophenyl)thiazol-4-yl)methanamine CAS No. 885280-31-9

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine

Cat. No. B3293492
CAS RN: 885280-31-9
M. Wt: 208.26 g/mol
InChI Key: BAFDWACDUQQWDS-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine, also known as FTMA, is a synthetic compound that belongs to the class of thiazole-based compounds. It has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug development, and material science.

Mechanism of Action

The exact mechanism of action of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine is not fully understood. However, it has been suggested that (2-(3-Fluorophenyl)thiazol-4-yl)methanamine exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. (2-(3-Fluorophenyl)thiazol-4-yl)methanamine has also been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
(2-(3-Fluorophenyl)thiazol-4-yl)methanamine has been shown to have a low toxicity profile and does not exhibit significant toxicity towards normal cells. However, further studies are required to determine the long-term effects of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine on the human body.

Advantages and Limitations for Lab Experiments

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine is relatively easy to synthesize and has shown promising activity in various in vitro and in vivo studies. However, further studies are required to determine the optimal dosage and administration route for (2-(3-Fluorophenyl)thiazol-4-yl)methanamine. In addition, the stability and solubility of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine need to be improved for its potential application in drug development.

Future Directions

The potential application of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine in various fields such as medicinal chemistry, drug development, and material science warrants further investigation. Some possible future directions for the research on (2-(3-Fluorophenyl)thiazol-4-yl)methanamine are:
1. Optimization of the synthesis method to improve the yield and purity of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine.
2. Investigation of the pharmacokinetics and pharmacodynamics of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine in animal models.
3. Development of novel formulations of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine for its potential application in drug development.
4. Investigation of the mechanism of action of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine at the molecular level.
5. Investigation of the potential application of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine in other fields such as material science and agriculture.
Conclusion:
In conclusion, (2-(3-Fluorophenyl)thiazol-4-yl)methanamine is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug development, and material science. (2-(3-Fluorophenyl)thiazol-4-yl)methanamine has shown promising activity against various types of cancer cells and has low toxicity towards normal cells. However, further studies are required to determine the optimal dosage and administration route for (2-(3-Fluorophenyl)thiazol-4-yl)methanamine. The potential application of (2-(3-Fluorophenyl)thiazol-4-yl)methanamine in various fields warrants further investigation, and the future directions for the research on (2-(3-Fluorophenyl)thiazol-4-yl)methanamine are numerous.

Scientific Research Applications

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit promising activity against various types of cancer cells such as breast cancer, lung cancer, and prostate cancer. (2-(3-Fluorophenyl)thiazol-4-yl)methanamine has also been shown to have antifungal and antibacterial activity. In addition, (2-(3-Fluorophenyl)thiazol-4-yl)methanamine has been investigated for its potential application in material science as a building block for the synthesis of novel polymers.

properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFDWACDUQQWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680012
Record name 1-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine

CAS RN

885280-31-9
Record name 2-(3-Fluorophenyl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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